

# Application Note: Solubility Enhancement Protocols using N-(1-Oxododecyl)-L-leucine

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## Compound of Interest

Compound Name: *N*-(1-Oxododecyl)-L-leucine

CAS No.: 14379-40-9

Cat. No.: B12651448

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## Executive Summary

**N-(1-Oxododecyl)-L-leucine** (CAS: 14379-40-9), hereafter referred to as N-Lauroyl-L-leucine (NLL), is an anionic amino acid-based surfactant.[1][2] Unlike standard surfactants (e.g., SDS) or simple amino acids (e.g., L-leucine), NLL combines the surface activity of a fatty acid with the biocompatibility and dispersibility of an amino acid.[2][3]

This molecule is particularly valuable for BCS Class II and IV drugs due to two distinct mechanisms:

- **Liquid Phase:** It forms micelles at relatively low concentrations, solubilizing hydrophobic drugs via hydrophobic interaction.[1][2][3]
- **Solid Phase:** In spray-dried dispersions, it enriches at the particle surface, reducing cohesion (improving flow) and enhancing wettability (improving dissolution rate).[1][3]

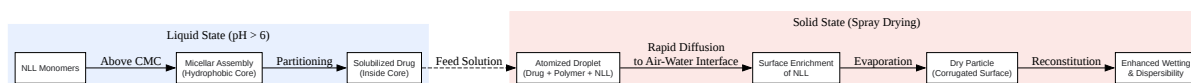
## Physicochemical Profile & Mechanistic Insight[4]

Before initiating protocols, the formulation scientist must understand the operating window of NLL.

Property	Value / Characteristic	Formulation Implication
Molecular Weight	313.48 g/mol	Moderate MW allows for high molar ratios in co-formulations. [1][2][4]
Structure	Amphiphilic (Lauroyl tail + Leucine head)	Acts as an anionic surfactant. [1][2][3][4]
pKa (Carboxyl)	~3.8 – 4.2 (Estimated)	pH Dependent Solubility. Soluble at pH > 5.[1][2][3][4]5. Insoluble/Protonated at pH < 3. [1][3]
CMC	~5 – 12 mM (in water, pH 7)	Forms micelles at low concentrations (~0.15% - 0.4% w/v).[1][3][4]
HLB Value	~10 - 12 (Calculated)	Suitable for O/W emulsions and solubilization.[1][3][4]

## Mechanism of Action

The following diagram illustrates how NLL functions differently in liquid vs. solid states.



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Figure 1: Dual-mechanism of N-Lauroyl-L-leucine in liquid solubilization and solid dispersion engineering.

## Protocol 1: Determination of Critical Micelle Concentration (CMC)

Purpose: To define the minimum concentration required for solubilization.[1][2][3] Operating below the CMC will yield negligible solubility enhancement.[1][3]

Materials:

- N-Lauroyl-L-leucine (High Purity >98%)[1][2]
- Phosphate Buffer (pH 7.4, 10 mM)[3][4]
- Conductivity Meter (calibrated)

Procedure:

- Stock Preparation: Prepare a 50 mM stock solution of NLL in Phosphate Buffer (pH 7.4). Ensure complete dissolution (sonicate if necessary).[1][3]
- Dilution Series: Prepare 15 dilutions ranging from 0.5 mM to 30 mM.
- Measurement: Measure the electrical conductivity ( ) of each solution at 25°C, starting from the lowest concentration to avoid cross-contamination.
- Analysis:
  - Plot Conductivity (ngcontent-ng-c1989010908="" \_nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) vs. Concentration ( ).[1][2]
  - The plot will show two linear regions with different slopes.[1][3]
  - The Intersection Point of these two lines is the CMC.[3]

Validation Criteria:

- The CMC should fall between 5 mM and 15 mM.<sup>[1][3]</sup> If >20 mM, check buffer ionic strength (high salt lowers CMC) or purity of NLL.<sup>[1][3]</sup>

## Protocol 2: Micellar Solubilization of a Hydrophobic Drug

Purpose: To determine the saturation solubility of a drug in the presence of NLL.<sup>[2][3]</sup>

Workflow:

- Media Preparation: Prepare NLL solutions in pH 7.4 buffer at concentrations of 0% (Control), 0.5%, 1.0%, and 2.0% (w/v).
  - Note: Ensure pH is re-adjusted to 7.4 after adding NLL, as the carboxyl group can slightly alter pH.<sup>[3]</sup>
- Equilibration:
  - Add excess hydrophobic drug (e.g., Curcumin, Ibuprofen) to 5 mL of each media in glass vials.
  - Vortex for 1 minute.
  - Incubate in a shaker incubator at 37°C for 24–48 hours.
- Separation:
  - Centrifuge samples at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturate filter to minimize drug adsorption).<sup>[1][3]</sup>
- Quantification:
  - Dilute the supernatant with Mobile Phase (e.g., Methanol/Water).<sup>[1][3]</sup>
  - Analyze via HPLC-UV.<sup>[1][3]</sup>

- Calculation:
  - Calculate Solubilization Ratio (SR): [ngcontent-ng-c1989010908="" \\_nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)  
[\[1\]](#)
  - A higher SR indicates higher affinity of the drug for the NLL micellar core.[\[3\]](#)

## Protocol 3: Spray-Dried Amorphous Solid Dispersion (ASD)

Purpose: To engineer high-performance inhalable or oral powders.[\[1\]\[2\]\[3\]](#) NLL acts as a "shell former," migrating to the surface of the droplet during drying. This creates a hydrophobic shell that prevents moisture uptake and improves powder flow, while the internal core remains amorphous.[\[3\]](#)

Formulation Strategy:

- API: 10-40% (w/w)[\[1\]\[3\]](#)
- Polymer Matrix: PVP K30 or HPMC-AS (Balance)[\[1\]\[2\]\[3\]](#)
- N-Lauroyl-L-leucine: 5-10% (w/w) (Critical range for surface coverage)[\[1\]\[2\]](#)

Step-by-Step Methodology:

- Feed Solution Preparation:
  - Solvent: Select a common solvent (e.g., Ethanol:Water 70:30 or pure Ethanol) capable of dissolving API, Polymer, and NLL.[\[2\]\[3\]\[4\]](#)
  - Critical Step: NLL has limited solubility in pure water.[\[1\]\[3\]](#) Use hydro-alcoholic systems or adjust pH > 7 if using water.[\[1\]\[3\]](#)
  - Dissolution Order: Dissolve Polymer [ngcontent-ng-c1989010908="" \\_nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

NLL

API. Total solids concentration: 2-5% (w/v).[1]

- Spray Drying Parameters (Lab Scale - e.g., Buchi B-290):
  - Inlet Temperature:  
  
(e.g., 80-100°C for Ethanol/Water).
  - Outlet Temperature: Maintain <  
  
of the formulation (typically 45-55°C).
  - Atomization Gas Flow: High (350-400 L/h) to generate fine droplets.[1][2][3]
  - Aspirator: 100%. [1][3]
- Post-Processing:
  - Collect powder from the cyclone.[1][3]
  - Secondary drying: Vacuum oven at 40°C for 24 hours to remove residual solvent.[1][3]

Characterization Checklist:

- SEM: Look for "corrugated" or "wrinkled" morphology. This confirms NLL shell formation (unlike the smooth spheres of pure polymer).[1][3]
- XRPD: Confirm amorphous halo (no crystalline peaks).
- Contact Angle: NLL-containing powders should show lower contact angles (better wetting) compared to pure API, but potentially higher than pure polymer if the NLL tail orients outward.[2][3] Note: In water, NLL aids wetting due to surfactant activity.[3]

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Precipitation in Feed Solution	pH is too low (< 5.0) or solvent is too polar.[1][3]	Adjust pH to 7.0-7.5 using NaOH or increase Ethanol ratio.[1][3]
Low Yield in Spray Drying	Sticky particles ( $T_{outlet} > T_g$ ). [1][3][4]	Lower Inlet Temp or reduce pump rate. Increase NLL content (acts as anti-tacking agent).
No Solubility Increase	Drug is too polar or Concentration < CMC.[1][3][4]	Ensure Drug LogP > 2. Increase NLL concentration > 1.0%.
Phase Separation	Incompatibility with cationic drugs.[1][2][3][4]	NLL is anionic.[1][3][4] Avoid pairing with strong cationic APIs (forms insoluble salts).[1][3]

## References

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  - PubChem Compound Summary for N-Lauroyl-L-leucine (CID 9839810).<sup>[1][3]</sup> [Link](#)

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